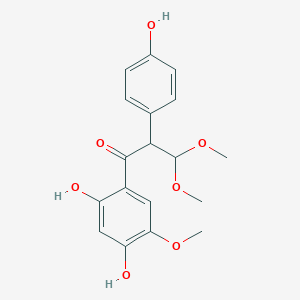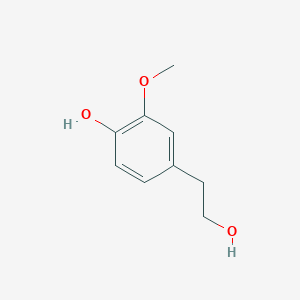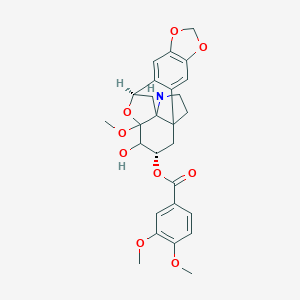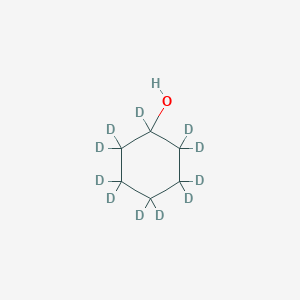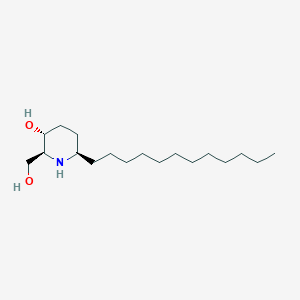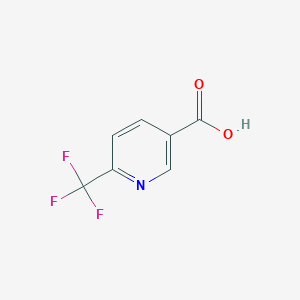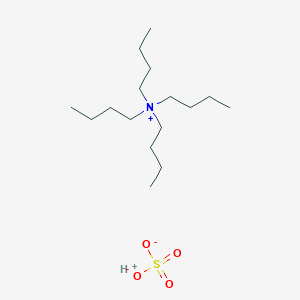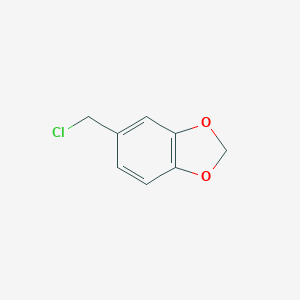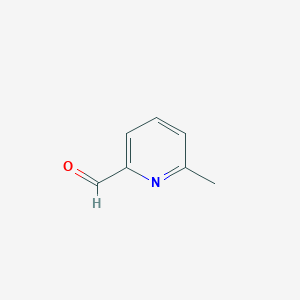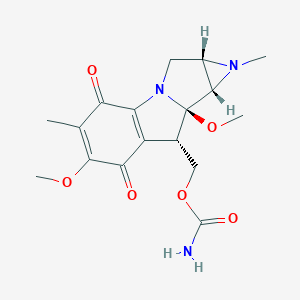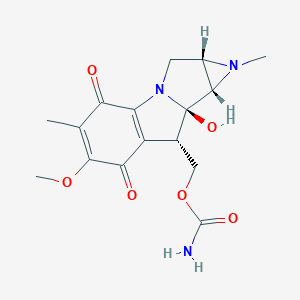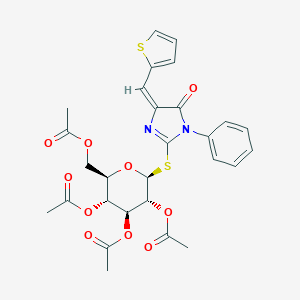
Ptmtgth
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ptmtgth is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biotechnology, and environmental science.
Mecanismo De Acción
The mechanism of action of Ptmtgth is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. Ptmtgth has also been shown to interact with certain proteins in the brain, which may be responsible for its potential neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
Ptmtgth has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of certain signaling pathways. Ptmtgth has also been shown to have antioxidant properties, which may be responsible for its potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ptmtgth has several advantages for lab experiments, including its high stability and solubility in water and organic solvents. However, Ptmtgth is also relatively expensive and difficult to synthesize, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Ptmtgth, including its potential applications in the treatment of Alzheimer's disease and Parkinson's disease, as well as its use as a fluorescent probe for imaging biological systems. Additionally, further research is needed to fully understand the mechanism of action of Ptmtgth and to optimize its synthesis for use in various applications.
Conclusion:
Ptmtgth is a promising chemical compound with potential applications in various fields, including medicine, biotechnology, and environmental science. Its synthesis method is complex, but its stability and solubility make it suitable for use in lab experiments. Further research is needed to fully understand its mechanism of action and to optimize its synthesis for use in various applications.
Métodos De Síntesis
Ptmtgth is synthesized through a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of compound A with compound B, followed by the addition of compound C. This reaction produces an intermediate compound, which is then reacted with compound D to produce Ptmtgth. The synthesis of Ptmtgth is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
Ptmtgth has various scientific research applications, including its use as a catalyst in organic reactions, as a fluorescent probe for imaging biological systems, and as a potential drug candidate for the treatment of various diseases. Ptmtgth has shown promising results in pre-clinical studies as an anti-cancer agent, and its potential applications in the treatment of Alzheimer's disease and Parkinson's disease are currently being investigated.
Propiedades
Número CAS |
151731-16-7 |
|---|---|
Nombre del producto |
Ptmtgth |
Fórmula molecular |
C28H28N2O10S2 |
Peso molecular |
616.7 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(4E)-5-oxo-1-phenyl-4-(thiophen-2-ylmethylidene)imidazol-2-yl]sulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C28H28N2O10S2/c1-15(31)36-14-22-23(37-16(2)32)24(38-17(3)33)25(39-18(4)34)27(40-22)42-28-29-21(13-20-11-8-12-41-20)26(35)30(28)19-9-6-5-7-10-19/h5-13,22-25,27H,14H2,1-4H3/b21-13+/t22-,23-,24+,25-,27+/m1/s1 |
Clave InChI |
FPRYYLFGRJZXPA-OOWJONFLSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC2=N/C(=C/C3=CC=CS3)/C(=O)N2C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=NC(=CC3=CC=CS3)C(=O)N2C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)SC2=NC(=CC3=CC=CS3)C(=O)N2C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C |
Sinónimos |
3-phenyl-5-(2-thienylmethylene)-2-(2,3,4,6-tetra-O-acetylglucopyranosyl)-2-thiohydantoin PTMTGTH |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3S,4S,5R,6S)-6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B119969.png)
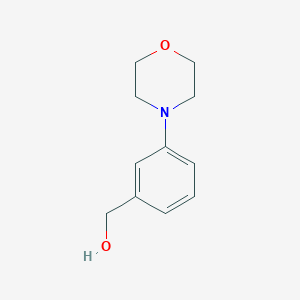
![2-[2-(Dimethylamino)ethyl]-1-indanone](/img/structure/B119977.png)
